molecular formula C17H16F2N4O3S B2654978 (E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1203437-90-4

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2654978
CAS RN: 1203437-90-4
M. Wt: 394.4
InChI Key: HHHNOBRAZSJJCB-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a chemical compound with the molecular formula C17H16F2N4O3S . It has an average mass of 394.396 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzo[d]thiazol ring, which is a fused ring structure containing a benzene ring and a thiazole ring .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study on the synthesis and characterization of Celecoxib derivatives, including similar structural components, investigated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Chemoprotective Activity

Another study focused on a novel hepatoprotective agent, which shares a similarity in aiming for therapeutic effects. This compound demonstrated dose-dependent protection against mutagenesis induced by carcinogens, indicating its potential as a chemoprotective agent against cancer (Y. Surh et al., 1996).

Vibrational and Electronic Properties

Research into the vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies of compounds with similar structural features, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate, provides insights into their molecular geometries, vibrational spectra, and electronic properties. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their application in various scientific domains (Y. B. S. Rao et al., 2016).

Antimicrobial Activities

Compounds incorporating benzothiazole and pyrazole units have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (N. Mishra et al., 2019).

Corrosion Inhibition

Research on the corrosion inhibition efficiency of similar compounds at the carbon steel/hydrochloric acid interface indicates their potential as excellent inhibitors. This application is particularly relevant in industrial settings where corrosion can lead to significant material and financial losses (S. M. Tawfik, 2015).

properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(2-propan-2-ylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c1-9(2)23-12(4-5-20-23)16(25)21-17-22(8-14(24)26-3)15-11(19)6-10(18)7-13(15)27-17/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHNOBRAZSJJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.